Napavin

Description

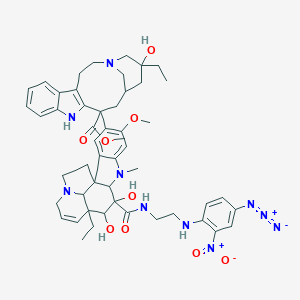

Structure

2D Structure

Properties

CAS No. |

126443-96-7 |

|---|---|

Molecular Formula |

C51H62N10O9 |

Molecular Weight |

959.1 g/mol |

IUPAC Name |

methyl 13-[10-[2-(4-azido-2-nitroanilino)ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C51H62N10O9/c1-6-47(65)26-30-27-50(46(64)70-5,41-33(15-21-59(28-30)29-47)32-11-8-9-12-36(32)55-41)35-24-34-38(25-40(35)69-4)58(3)43-49(34)17-22-60-20-10-16-48(7-2,42(49)60)44(62)51(43,66)45(63)54-19-18-53-37-14-13-31(56-57-52)23-39(37)61(67)68/h8-14,16,23-25,30,42-44,53,55,62,65-66H,6-7,15,17-22,26-29H2,1-5H3,(H,54,63) |

InChI Key |

JZGDNMXSOCDEFQ-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |

Synonyms |

3-(((2-amino-(4-azido-2-nitrophenyl)ethyl)amino)carbonyl)-O(4)-deacetyl-3-de-(methoxycarbonyl)vincaleukoblastine NAPAVIN |

Origin of Product |

United States |

Molecular Mechanisms and Interactions of Napavin

Tubulin and Microtubule Binding Dynamics

Unirradiated Napavin demonstrates interactions with brain tubulin and microtubules that are notably similar to those of vinblastine (B1199706), a known microtubule inhibitor. These interactions encompass the inhibition of in vitro assembly, binding, aggregation, and the induction of protofilament spirals. nih.govresearchgate.netresearchgate.netresearchgate.netgla.ac.uksemanticscholar.org

Studies have shown that unirradiated this compound is effective in inhibiting the in vitro assembly of microtubules. This inhibitory effect is comparable to that observed with vinblastine, indicating a similar mechanism of disrupting microtubule formation from tubulin dimers. nih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org

This compound interacts with tubulin, leading to binding and aggregation phenomena. These interactions are consistent with the known behavior of vinblastine, which promotes the self-association of tubulin molecules. nih.govresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org

A characteristic effect of certain microtubule-interacting agents is the induction of protofilament spirals. Unirradiated this compound has been shown to induce the production of these structures, further highlighting its similar mechanism of action to vinblastine in altering microtubule architecture. nih.govresearchgate.netresearchgate.netresearchgate.netgla.ac.uksemanticscholar.org

The following table summarizes the observed in vitro interactions of unirradiated this compound with tubulin and microtubules:

| Interaction Type | Observation with Unirradiated this compound | Comparison to Vinblastine |

| In Vitro Microtubule Assembly | Inhibition | Very similar |

| Tubulin Binding and Aggregation | Observed | Very similar |

| Induction of Protofilament Spirals | Observed | Very similar |

Tubulin Binding and Aggregation Phenomena

Photochemistry and Photoactivation Mechanisms

This compound is a photoreactive compound, meaning its activity can be triggered or enhanced by light irradiation. This photochemical property allows for a distinct mode of action compared to its unirradiated state. nih.govresearchgate.netresearchgate.netresearchgate.net

This compound can be photoactivated by light at specific wavelengths. Research indicates that photoactivation can be achieved with irradiation in the 455-nm region, as well as with ultraviolet irradiation. nih.govresearchgate.netresearchgate.netresearchgate.net This wavelength specificity is a key aspect of its photochemical behavior.

A significant consequence of this compound's photoactivation is its ability to form covalent bonds with protein subunits. When irradiated in the presence of tubulin, [3H]this compound has been shown to covalently bind to both the α- and β-subunits of the protein. nih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua This covalent labeling also occurred when this compound was irradiated first and then incubated with tubulin in the dark, suggesting the formation of a relatively stable reactive species with a half-life of approximately 400 minutes. nih.govresearchgate.netresearchgate.net This evidence suggests that, under certain conditions, labeling occurs via an electrophilic photoproduct rather than a nitrene. nih.govresearchgate.netresearchgate.net

The following table summarizes the photoactivation properties and covalent binding of this compound:

| Property | Details |

| Photoactivation Wavelengths | 455-nm region, Ultraviolet irradiation |

| Covalent Binding Upon Irradiation | Binds to tubulin α- and β-subunits |

| Reactive Species | Fairly stable, half-life ~400 min, likely an electrophilic photoproduct |

Production and Stability of Reactive Photoproducts (e.g., Electrophilic vs. Nitrene)

This compound is designed to be photoreactive, capable of being activated by light in the 455-nm region as well as by ultraviolet irradiation nih.gov. This photoactivation process leads to the generation of a reactive species. Research indicates that this photoproduct is relatively stable, exhibiting a half-life of approximately 400 minutes nih.govdntb.gov.ua. Studies investigating the nature of this reactive species have concluded that, under certain conditions, the labeling observed occurs via an electrophilic photoproduct rather than a nitrene intermediate nih.govdntb.gov.ua.

Stability of this compound Photoproduct

| Reactive Species Type | Half-life (approx.) |

| Electrophilic Photoproduct | 400 minutes nih.govdntb.gov.ua |

Comparative Molecular Interaction Analysis with Vinblastine and Related Alkaloids

Given that this compound is a derivative of vinblastine, a comparative analysis of their molecular interactions provides crucial insights into this compound's mechanism of action and potential differential effects.

Structural Analogies and Functional Similarities

Structurally, this compound is a derivative of vinblastine, a complex bisindole alkaloid medkoo.comnih.govresearchgate.netresearchgate.netresearchgate.net. Vinblastine itself is composed of two core multiringed units: vindoline (B23647) and catharanthine (B190766) researchgate.netlgmpharma.comnih.gov. The structural modifications in this compound confer photoreactive properties while retaining significant functional similarities to unirradiated vinblastine in their interaction with the cellular microtubule network nih.gov. Both compounds interact with brain tubulin and microtubules, influencing processes such as in vitro assembly, binding, aggregation, and the production of protofilament spirals nih.gov.

Differential Interaction Profiles with Cellular Components

While unirradiated this compound demonstrates interactions with tubulin and microtubules similar to vinblastine, a notable differential interaction profile emerges upon photoactivation nih.gov. Photoactivated this compound has been shown to be significantly more effective than vinblastine in inhibiting the proliferation of multidrug-resistant cell lines nih.gov. This suggests that the reactive species generated upon photoactivation may interact with cellular components in a manner that overcomes certain resistance mechanisms that limit the effectiveness of vinblastine. Furthermore, irradiation of this compound in the presence of tubulin leads to covalent binding of the drug to both subunits of the protein, an interaction facilitated by the reactive photoproduct nih.gov. This covalent modification represents a key difference in the interaction profile of photoactivated this compound compared to the non-covalent binding characteristic of vinblastine to tubulin researchgate.netlgmpharma.comwikipedia.org.

Comparative Interaction Profiles: this compound vs. Vinblastine

| Feature | Unirradiated this compound | Photoactivated this compound | Vinblastine |

| Interaction with Tubulin/Microtubules | Similar to Vinblastine (inhibition of assembly, binding, aggregation, protofilament spirals) nih.gov | Covalent binding to both tubulin subunits nih.gov | Binds to tubulin, inhibits assembly researchgate.netlgmpharma.comwikipedia.org |

| Activity in Multidrug-Resistant Cell Lines | Not specified in search results | More effective than Vinblastine nih.gov | Activity may be limited by resistance mechanisms nih.gov |

| Nature of Tubulin Binding | Non-covalent (inferred, similar to Vinblastine) | Covalent nih.gov | Non-covalent researchgate.netlgmpharma.comwikipedia.org |

| Reactive Species Production | No | Yes (Electrophilic photoproduct) nih.govdntb.gov.ua | No |

Biological Activities and Cellular Responses Mediated by Napavin Excluding Clinical Trials

Cell Proliferation Inhibition in Multidrug-Resistant Cell Lines

Studies have demonstrated that photoactivated Napavin is significantly more effective than vinblastine (B1199706) in inhibiting the proliferation of multidrug-resistant (MDR) cell lines. Unirradiated this compound shows effects on cell proliferation comparable to those of vinblastine in Vinca alkaloid-sensitive cells. nih.gov However, in drug-resistant cells, unirradiated this compound can reduce the 50% inhibitory concentration (IC50) by 2- to 9-fold compared to vinblastine. nih.gov Upon irradiation with an argon laser at 457 nm, the concentration causing 50% inhibition of cell proliferation is further decreased, resulting in a total reduction of 9- to 33-fold in drug-resistant cells. nih.gov Long-term effects, including a larger delay in proliferation, have also been observed in both sensitive and resistant cells treated with a single dose of the photoactivated drug compared to an equal dose of vinblastine. nih.gov

The following table summarizes the observed reduction in IC50 for this compound compared to vinblastine in drug-resistant cell lines:

| Cell Line | Effect of Unirradiated this compound (Fold Reduction in IC50 vs. Vinblastine) | Additional Effect Upon Irradiation (Fold Decrease in IC50) | Total Effect Upon Irradiation (Fold Reduction in IC50 vs. Vinblastine) |

| Multidrug-Resistant Cell Lines | 2- to 9-fold | Further decrease | 9- to 33-fold |

Data derived from research findings on the effects of this compound on cell proliferation in multidrug-resistant cell lines. nih.gov

Mechanisms Overcoming Multidrug Resistance (e.g., in Tumor Cells)

This compound, being a derivative of vinblastine, interacts with tubulin and microtubules. nih.gov Unirradiated this compound exhibits interactions with brain tubulin and microtubules that are very similar to those of vinblastine, affecting in vitro assembly, binding, aggregation, and the production of protofilament spirals. nih.gov Previous studies indicated that photoactivated this compound is more effective than vinblastine in inhibiting cell proliferation of multidrug-resistant cell lines. nih.govdntb.gov.ua This suggests that this compound appears suitable for bypassing the multidrug-resistance of tumor cells. researchgate.net Irradiation of this compound in the presence of tubulin leads to covalent binding of the drug to both subunits of the protein. nih.gov Labeling also occurs when this compound is irradiated first and then incubated with tubulin in the dark, indicating the production of a relatively stable reactive species. nih.gov This photoactivation and subsequent covalent binding to tubulin may contribute to its ability to overcome certain mechanisms of multidrug resistance that affect the parent compound, vinblastine.

Apoptosis Induction in Cellular Models

Information specifically detailing the induction of apoptosis in cellular models by this compound was not found in the consulted research.

Synergistic Cellular Effects with External Stimuli (e.g., Laser Irradiation)

Research has demonstrated synergistic cellular effects when this compound is combined with external stimuli such as laser irradiation. Photoactivated this compound has been shown to be significantly more effective in inhibiting cell proliferation of multidrug-resistant cell lines compared to vinblastine. nih.govdntb.gov.ua Specifically, upon irradiation with an argon laser at 457 nm, the concentration of this compound required to cause 50% inhibition of cell proliferation in drug-resistant cells is substantially reduced, showing a 9- to 33-fold decrease compared to vinblastine. nih.gov Synergistic antitumor effects of vinblastine sulfate, its photoactivatable derivative this compound, and laser irradiation have been reported in murine renal carcinoma. tandfonline.com

Advanced Methodologies in Napavin Research

Spectroscopic and Spectrophotometric Techniques for Molecular Characterization and Interaction Studies

Spectroscopic and spectrophotometric methods play a vital role in characterizing the structural and electronic properties of Napavin and in studying its interactions with other molecules. These techniques measure the absorption or emission of electromagnetic radiation by the compound, providing insights into its composition, concentration, and conformational changes upon binding.

Ultraviolet Spectrophotometry Applications

Ultraviolet (UV) spectrophotometry is a widely used technique in chemical and pharmaceutical analysis for the quantitative analysis, characterization, and purity testing of compounds researchgate.netdntb.gov.uamdpi.comr-universe.dev. It measures the absorption of light in the UV region of the spectrum (typically 200-400 nm) as it passes through a sample researchgate.netmsu.edu. The amount of light absorbed at specific wavelengths is directly proportional to the concentration of the absorbing substance, according to the Beer-Lambert Law researchgate.net.

In the context of this compound research, UV spectrophotometry has been mentioned as a technique used in studies investigating its interaction with tubulin nih.gov. While specific UV absorption spectra or detailed applications for this compound were not extensively detailed in the provided search results, UV-Vis spectroscopy is generally valuable for:

Quantification: Determining the concentration of this compound in solutions for various experimental assays.

Purity Assessment: Checking the purity of synthesized this compound samples by identifying potential impurities that absorb in the UV-Vis range.

Interaction Studies: Monitoring changes in the UV-Vis spectrum of this compound upon binding to a target molecule, which can indicate complex formation or conformational changes.

The application of UV spectrophotometry provides fundamental data for characterizing this compound and preparing accurate concentrations for biological and biochemical experiments.

Advanced Techniques for Analyzing Biomolecular Binding Events (e.g., MicroScale Thermophoresis, Surface Plasmon Resonance)

Understanding the binding interactions between this compound and its biological targets, such as tubulin or enzymes like HDAC8, is critical for elucidating its mechanism of action nih.govresearchgate.net. Advanced biophysical techniques like MicroScale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) enable the quantitative analysis of these interactions in real-time and often without the need for labeling.

MicroScale Thermophoresis (MST)

MST is an immobilization-free technique that quantifies biomolecular interactions in solution by measuring the directed movement of molecules along a microscopic temperature gradient google.comtandfonline.comrsc.orgresearchgate.net. This movement, known as thermophoresis, is sensitive to changes in molecular properties such as size, charge, hydration shell, and conformation that occur upon ligand binding google.comtandfonline.comresearchgate.net. By keeping one binding partner fluorescently labeled (or utilizing intrinsic protein fluorescence), the change in thermophoresis upon titration with a non-fluorescent ligand can be measured to determine binding affinity (KD) google.comtandfonline.comrsc.org.

MST has been mentioned in the context of research involving compounds that include this compound googleapis.com. This suggests its potential application in:

Affinity Determination: Quantifying the binding strength of this compound to its target proteins or other biomolecules.

Stoichiometry Analysis: Determining the number of this compound molecules that bind to a single target molecule.

Binding in Complex Matrices: Studying this compound's interactions in more biologically relevant environments like cell lysates tandfonline.comrsc.orgresearchgate.net.

MST offers advantages such as low sample consumption, fast measurement times, and the ability to measure interactions in a wide range of buffer conditions and complex mixtures google.comrsc.orgresearchgate.net.

Surface Plasmon Resonance (SPR)

SPR is a label-free biosensor technology that monitors biomolecular interactions in real-time by detecting changes in refractive index near a sensor surface msu.edunist.govnih.govresearchgate.net. Typically, one binding partner (ligand) is immobilized on the sensor chip surface, and the other partner (analyte), such as this compound, flows over the surface nist.govresearchgate.net. Binding events cause a change in mass on the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU) nih.govresearchgate.netaffiniteinstruments.com.

SPR has been utilized in studies involving compounds that include this compound, employing a CM dextran (B179266) matrix and a Biacore 3000 biosensor googleapis.com. This indicates its applicability in this compound research for:

Kinetic Analysis: Determining the association (ka) and dissociation (kd) rate constants of this compound binding to its immobilized target, providing insights into the speed and stability of the interaction.

Affinity Determination: Calculating the equilibrium dissociation constant (KD) from the kinetic rate constants (KD = kd / ka) or from equilibrium binding levels.

Specificity Studies: Assessing the selectivity of this compound binding to its intended target compared to other molecules.

Concentration Analysis: Using the SPR signal to determine the concentration of active this compound in a sample.

SPR is considered a gold standard for studying biomolecular binding due to its sensitivity and ability to provide detailed kinetic information nist.govresearchgate.net.

While both MST and SPR are powerful techniques for analyzing biomolecular interactions and have been used in the context of studies involving this compound, detailed binding data (e.g., KD, ka, kd values) specifically for this compound and its targets were not available in the provided search results.

Radiotracer and Labeling Methodologies (e.g., [3H]this compound)

Radiotracer and labeling methodologies are valuable for tracking the fate of a compound, studying its distribution, metabolism, and interactions with biological molecules. The use of radiolabeled compounds, such as [3H]this compound, allows for highly sensitive detection and quantification.

Research involving [3H]this compound has provided crucial insights into its interaction with tubulin nih.govresearchgate.netdntb.gov.ua. Specifically, studies demonstrated that irradiation of [3H]this compound in the presence of tubulin led to the covalent binding of the drug to both subunits of the protein nih.govresearchgate.net. Furthermore, labeling of tubulin by [3H]this compound also occurred when the radiolabeled compound was irradiated first and then incubated with tubulin in the dark nih.gov. This finding is significant as it indicates the formation of a relatively stable reactive species upon photoactivation of this compound, which can then form a covalent bond with tubulin nih.gov. The half-life of this reactive species was estimated to be about 400 minutes nih.gov.

These radiolabeling studies provided direct evidence of this compound's covalent interaction with tubulin upon photoactivation and offered insights into the stability of the photoproduct. This type of methodology is essential for understanding the irreversible binding characteristics of photoactivatable drugs like this compound.

In Vitro Cellular Assays for Biological Activity Assessment (e.g., Cytotoxicity Assays)

In vitro cellular assays are fundamental for evaluating the biological activity of compounds, including their effects on cell viability, proliferation, and specific cellular processes. Cytotoxicity assays, which measure the ability of a compound to induce cell death or inhibit cell growth, are a common type of in vitro assay used in drug discovery and characterization tandfonline.comgoogleapis.commdpi.com.

Studies using in vitro cellular assays have shown that photoactivated this compound is significantly more effective than vinblastine (B1199706) in inhibiting the proliferation of multidrug-resistant cell lines nih.govresearchgate.net. This highlights the advantage of this compound's photoactivation in overcoming certain resistance mechanisms. In contrast, unirradiated this compound demonstrated similar interactions to vinblastine with brain tubulin and microtubules in vitro, affecting assembly, binding, aggregation, and the production of protofilament spirals nih.govresearchgate.net.

While the provided search results mention cytotoxicity assays in the context of this compound and related compounds, specific quantitative cytotoxicity data for this compound, such as IC50 values across a panel of cell lines, were not presented in detail google.comtandfonline.comresearchgate.netelifesciences.org. However, the reported findings indicate that this compound exhibits cytotoxic effects, particularly upon photoactivation, and that in vitro cellular assays have been instrumental in demonstrating this activity and comparing it to its parent compound, vinblastine nih.govresearchgate.net.

Common in vitro cytotoxicity assays include:

MTT Assay: Measures the metabolic activity of viable cells based on the reduction of a tetrazolium dye googleapis.com.

Alamar Blue Assay: Another metabolic assay that measures the reduction of a resazurin (B115843) dye by metabolically active cells mdpi.com.

ATP Assays: Determine the amount of intracellular ATP, which is an indicator of viable cells mdpi.com.

Caspase Assays: Measure the activity of caspases, enzymes involved in apoptosis (programmed cell death) mdpi.com.

Cell Proliferation Assays: Directly measure the rate of cell division over time.

These assays provide essential data on the potency and efficacy of this compound in inhibiting cancer cell growth and inducing cell death, contributing to the understanding of its potential as an anti-cancer agent.

Computational Modeling and In Silico Approaches to Molecular Dynamics

Computational modeling and in silico approaches, such as molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating the behavior of molecules at the atomic level, predicting their interactions, and understanding dynamic processes researchgate.netresearchgate.netgoogleapis.comsielc.comgoogle.com.

Molecular dynamics simulations involve simulating the movement of atoms and molecules over time based on physical laws and force fields researchgate.netgoogleapis.com. This allows researchers to study conformational changes, protein-ligand binding dynamics, and the stability of molecular complexes researchgate.netsielc.com. Molecular docking, on the other hand, predicts the preferred binding orientation and affinity of a ligand to a receptor based on their structural properties google.com.

This compound has been listed in patent documents that refer to the use of molecular modeling in the identification and study of small molecules or their interactions with specific protein targets. While detailed computational studies specifically focused on this compound were not provided in the search results, these methodologies can be applied to this compound research to:

Predict Binding Modes: Determine how this compound might bind to its target proteins, such as tubulin or HDAC8, at the molecular level.

Analyze Molecular Interactions: Study the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its binding site residues.

Assess Conformational Changes: Investigate how this compound binding affects the conformation and dynamics of its target protein.

Design Analogues: Guide the design of new this compound analogues with improved binding affinity or desired properties.

Study Photoactivation Mechanism: Model the structural and electronic changes in this compound upon photoactivation and the subsequent interaction with its target.

Theoretical Frameworks and Future Research Directions

Elucidation of Comprehensive Regulatory Networks and Signaling Pathways in Cellular Response

While Napavin's primary known target is tubulin, its impact on cellular proliferation, particularly in multidrug-resistant cells upon photoactivation, suggests involvement with complex cellular regulatory networks and signaling pathways nih.govresearchgate.netresearchgate.net. Future research aims to comprehensively map these interactions. This involves investigating how this compound's binding to tubulin, both before and after photoactivation, influences downstream signaling cascades that govern cell cycle progression, apoptosis, and drug resistance mechanisms. The enhanced effectiveness against multidrug resistance implies potential interference with efflux pumps or alternative survival pathways activated in resistant cells. Theoretical frameworks suggest that understanding the interplay between microtubule disruption by this compound and key signaling hubs, such as those involved in stress responses or cell survival, could reveal vulnerabilities in resistant cell populations google.com. Advanced studies could employ techniques to identify changes in protein phosphorylation or activation of transcription factors following this compound treatment and photoactivation, providing a clearer picture of the affected signaling networks.

Development of Advanced Photoreactive Chemistries for Targeted Molecular Probes

This compound itself is an example of a molecular probe utilizing photoreactive chemistry nih.govhodoodo.comchemicalbook.comiupac.orgresearchgate.net. The incorporation of a photosensitive group allows for light-controlled activation and covalent labeling nih.govresearchgate.netdntb.gov.ua. Future research directions include refining and developing more advanced photoreactive chemistries based on the principles exemplified by this compound. This involves designing molecules with improved photostability, tunable activation wavelengths, and enhanced reactivity or specificity of the photoproduct. The relatively stable electrophilic photoproduct generated by this compound upon irradiation nih.govresearchgate.net provides insights into the characteristics desired for effective photoaffinity labeling agents. Theoretical work in this area focuses on in silico design and synthesis of novel photoreactive linkers and their conjugation to drug scaffolds like vinblastine (B1199706) derivatives. These advanced probes could offer greater spatial and temporal control over labeling, enabling more precise identification of protein interactions in complex cellular environments and potentially leading to the development of new photodynamic therapies or targeted drug delivery systems.

Integration of Multi-Omics Data in Mechanism of Action Studies

Understanding the full scope of this compound's mechanism of action necessitates a comprehensive view of its effects on the cellular landscape. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this researchgate.netgoogle.com. Theoretically, analyzing changes in gene expression, protein levels, post-translational modifications, and metabolic profiles in response to this compound treatment (both with and without photoactivation) can provide a holistic understanding of the cellular response. This can help identify affected pathways, compensatory mechanisms activated by the cell, and potential biomarkers of response or resistance. For instance, transcriptomic data could reveal altered expression of genes related to microtubule dynamics, drug transport, or signaling pathways. Proteomic analysis could identify changes in protein abundance or modifications, including potential novel binding partners identified through photoaffinity labeling experiments. Integrating these diverse datasets using computational approaches can build a more complete model of how this compound perturbs cellular processes, guiding future research and potential therapeutic strategies.

Theoretical Applications of Photosensitive Compounds in Chemical Biology

The properties of photosensitive compounds like this compound lend themselves to various theoretical applications in chemical biology beyond their direct use as therapeutic agents. Their ability to be activated by light allows for the precise initiation of biological events in a controlled manner. This can be theoretically applied to study dynamic cellular processes, such as protein-protein interactions, enzyme activity, or signaling events, with high spatial and temporal resolution. For example, a photosensitive compound could be designed to inhibit or activate a specific protein upon illumination, allowing researchers to study the immediate downstream effects. Furthermore, photosensitive compounds can be used to create caged molecules whose activity is masked until exposure to light, providing a way to release a bioactive molecule at a specific time and location. In the context of this compound, its photoreactive nature could be theoretically exploited to develop tools for studying microtubule dynamics in situ with light-induced covalent labeling or to investigate the consequences of localized tubulin modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.